molecular formula C23H22N2O6S B11005240 ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11005240
M. Wt: 454.5 g/mol
InChI Key: SJGOITMQQJJHNF-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with a unique structure that combines elements of furochromen, thiazole, and acetate groups

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C23H22N2O6S/c1-5-29-19(27)6-14-10-32-23(24-14)25-18(26)8-17-12(3)16-7-15-11(2)9-30-20(15)13(4)21(16)31-22(17)28/h7,9-10H,5-6,8H2,1-4H3,(H,24,25,26)

InChI Key

SJGOITMQQJJHNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen core, followed by the introduction of the thiazole ring and the final esterification to form the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties . Its derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing thiazole moieties have demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like Oxytetracycline, indicating their potential as effective antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential . Research indicates that related compounds exhibit notable cytotoxic effects against various cancer cell lines. For example, derivatives with structural similarities to ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate showed significant growth inhibition in cancer cells such as SNB-19 and OVCAR-8 . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Agricultural Applications

Pesticidal Activity
The compound's unique structure suggests potential applications in agriculture , particularly as a pesticide or herbicide. The thiazole ring is known for its biological activity against pests and pathogens. Research into similar compounds has shown effective pest control capabilities, suggesting that this compound could be developed into a novel agricultural chemical .

Material Science

Polymer Chemistry
The compound's ability to participate in polymerization reactions makes it a candidate for use in material science . Its functional groups can be utilized to create new polymers with enhanced properties such as improved thermal stability and mechanical strength. Research into related furochromen derivatives has shown promise in developing advanced materials for various industrial applications .

  • Antimicrobial Efficacy Study
    A study published in Molecules examined various thiazole derivatives for their antimicrobial activities against common bacterial strains. The results indicated that compounds structurally related to this compound exhibited superior antibacterial properties compared to traditional antibiotics .
  • Cytotoxicity Evaluation
    In a study focused on anticancer activity, several derivatives were tested against multiple cancer cell lines. The findings revealed that modifications in the side chains significantly affected cytotoxicity levels, suggesting that this compound could be optimized for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl (2-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C24H24N2O4
Molecular Weight 404.5 g/mol
IUPAC Name This compound
CAS Number 1401594-86-2

The compound features a furochromenyl moiety linked to an acetylamino group on a thiazole ring. This structural arrangement is crucial for its interaction with biological systems.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The furochromen moiety can engage with hydrophobic pockets in enzymes and receptors, potentially altering their activity and influencing metabolic pathways.
  • Receptor Binding : The thiazole component may facilitate binding to specific receptors involved in signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Case Study : A screening of drug libraries identified this compound as having significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-kB and p53 .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeObservations
Cytotoxicity Induces apoptosis in cancer cells at micromolar concentrations .
Anti-inflammatory Reduces pro-inflammatory cytokine release in activated macrophages .
Enzyme Inhibition Inhibits specific enzymes involved in tumor metabolism .

Pharmacological Potential

The compound's multifaceted interactions suggest potential applications in various therapeutic areas:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
  • Anti-inflammatory Treatments : The modulation of inflammatory pathways indicates possible use in treating chronic inflammatory diseases.

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